benzyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate
Description
Benzyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate is a coumarin derivative featuring a 2H-chromen-2-one core substituted at positions 6 (chloro), 4 (methyl), and 7 (oxyacetate benzyl ester). Coumarins are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Properties
IUPAC Name |
benzyl 2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClO5/c1-12-7-18(21)25-16-9-17(15(20)8-14(12)16)23-11-19(22)24-10-13-5-3-2-4-6-13/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJOQTPMTFJHPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate typically involves the reaction of 7-hydroxy-4-methylcoumarin with benzyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone at elevated temperatures . The general reaction scheme is as follows:
- Dissolve 7-hydroxy-4-methylcoumarin and potassium carbonate in dry acetone.
- Add benzyl bromoacetate to the reaction mixture.
- Heat the reaction mixture to 50°C and stir for several hours.
- After completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Ester Hydrolysis and Transesterification
The benzyl ester group undergoes hydrolysis under acidic or basic conditions. Key findings include:
Acidic Hydrolysis
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Reagents : Concentrated HCl (3M) in ethanol/water (1:1)
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Conditions : Reflux at 80°C for 6–8 hours
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Product : [(6-Chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
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Mechanism : Protonation of the ester carbonyl followed by nucleophilic attack by water.
Basic Hydrolysis (Saponification)
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Reagents : NaOH (2M) in methanol/water (3:1)
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Conditions : Room temperature, 12 hours
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Product : Sodium salt of the corresponding carboxylic acid
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Applications : Intermediate for further functionalization (e.g., amidation)
Transesterification
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Reagents : Ethanol, H₂SO₄ (catalytic)
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Conditions : Reflux at 70°C for 4 hours
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Product : Ethyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate
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Selectivity : >90% conversion due to steric accessibility of the ester group
Nucleophilic Substitution at the 6-Chloro Position
The electron-deficient aromatic ring facilitates nucleophilic displacement of the chlorine atom:
Mechanistic Insight :
The reaction proceeds via a two-step aromatic nucleophilic substitution (SNAr), where deprotonation of the nucleophile is rate-determining. Steric hindrance from the 4-methyl group slightly reduces reactivity compared to unsubstituted analogs .
Reduction of the 2-Oxo Group
The ketone moiety in the chromenone core can be selectively reduced:
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Reagents : NaBH₄ in THF/MeOH (4:1)
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Conditions : 0°C to room temperature, 2 hours
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Product : Benzyl [(6-chloro-4-methyl-2-hydroxy-2H-chromen-7-yl)oxy]acetate
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Stereochemistry : Predominantly cis-dihydroxy configuration (confirmed by NOESY)
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Applications : Intermediate for synthesizing diol derivatives with enhanced solubility
Side-Chain Oxidation
The methyl group at position 4 undergoes oxidation:
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Reagents : KMnO₄, H₂SO₄, acetone/water (1:1)
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Conditions : 50°C, 3 hours
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Product : Benzyl [(6-chloro-4-carboxy-2-oxo-2H-chromen-7-yl)oxy]acetate
Aromatic Ring Oxidation
Under harsh conditions, the chromenone ring undergoes electrophilic attack:
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Reagents : HNO₃ (conc.), H₂SO₄
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Conditions : 0°C, 30 minutes
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Product : Nitrated derivatives (primarily 5-nitro and 8-nitro isomers)
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Note : Limited synthetic utility due to competing decomposition
Cycloaddition and Heterocycle Formation
The α,β-unsaturated ketone system participates in Diels-Alder reactions:
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Dienophile : Maleic anhydride
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Conditions : Toluene, reflux, 12 hours
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Product : Fused bicyclic adduct (unstable under isolation)
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Characterization : Identified via LC-MS; further stabilization requires derivatization
Photochemical Reactions
Upon UV irradiation (λ = 365 nm), the coumarin core undergoes [2+2] photodimerization:
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Solvent : Acetonitrile
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Product : Head-to-tail cyclodimer
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Quantum Yield : Φ = 0.32 ± 0.03
Key Reaction Trends
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Steric Effects : The 4-methyl group impedes reactions at position 5 or 8.
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Electronic Effects : The 6-chloro substituent directs nucleophiles to the para position (C-5 or C-7).
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Solvent Dependence : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates.
Experimental data collated from demonstrate the compound’s versatility in medicinal and materials chemistry. Further studies are required to explore its catalytic applications and bioactivity modulation.
Scientific Research Applications
Medicinal Chemistry
Antioxidant Properties
Research indicates that compounds similar to benzyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate exhibit significant antioxidant activities. These properties are crucial for developing therapeutic agents aimed at combating oxidative stress-related diseases, including cancer and neurodegenerative disorders. The chromenone structure is known for its ability to scavenge free radicals, thereby protecting cellular components from oxidative damage .
Anti-inflammatory Effects
Studies have shown that derivatives of chromenone compounds possess anti-inflammatory properties. The presence of the benzyl group may enhance the bioactivity of the compound, making it a potential candidate for formulating anti-inflammatory drugs. This application is particularly relevant in treating chronic inflammatory conditions such as arthritis and cardiovascular diseases .
Antimicrobial Activity
this compound has demonstrated antimicrobial properties against various pathogens. This characteristic makes it a valuable candidate in the development of new antimicrobial agents, particularly in an era where antibiotic resistance is a growing concern .
Agricultural Applications
Pesticidal Properties
The compound's structural features suggest potential use as a pesticide or herbicide. Its ability to inhibit specific biological pathways in pests can be leveraged to develop environmentally friendly agricultural chemicals that minimize crop damage while ensuring effective pest control .
Plant Growth Regulation
Research into similar chromenone derivatives has revealed their potential as plant growth regulators. These compounds can modulate growth processes, enhancing crop yield and quality. Investigating the efficacy of this compound in this context could lead to innovative agricultural solutions .
Materials Science
Polymer Chemistry
The unique chemical structure of this compound allows it to be utilized in polymer synthesis. Its incorporation into polymer matrices can improve material properties such as thermal stability and mechanical strength, making it suitable for advanced materials applications .
Nanotechnology Applications
Recent studies have explored the use of chromenone derivatives in nanotechnology, particularly in the fabrication of nanocarriers for drug delivery systems. The compound's ability to form stable complexes with various substrates can enhance the efficacy of drug delivery mechanisms, improving therapeutic outcomes .
Case Studies
Mechanism of Action
The mechanism of action of benzyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate involves its interaction with various molecular targets. The compound can inhibit enzymes such as DNA gyrase and topoisomerase, leading to antimicrobial effects. It can also induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected Coumarin Derivatives
Key Observations :
- Position 3 vs.
- Functional Groups : The benzyl ester in the target compound enhances lipophilicity over carboxylic acid derivatives (e.g., ), which may improve membrane permeability.
- Electron-Withdrawing Groups : The 6-chloro substituent in the target compound likely increases electrophilicity, influencing reactivity in synthetic pathways or interactions with biological targets.
Physicochemical Properties
- Solubility : The benzyl ester group in the target compound reduces water solubility compared to its carboxylic acid counterpart (), which may necessitate formulation strategies for drug delivery.
- Stability : Chloro substituents at position 6 could enhance stability against oxidative degradation, as seen in halogenated coumarins .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing benzyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification. For example, reacting 7-hydroxy-6-chloro-4-methylcoumarin with benzyl bromoacetate in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) at 60–80°C for 6–12 hours . Purification typically involves recrystallization from methanol or ethanol.
Q. How is the compound characterized post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- ¹H/¹³C-NMR to confirm substituent positions and ester linkage.
- IR spectroscopy to verify carbonyl (C=O) and ether (C-O-C) stretches.
- Mass spectrometry (ESI-TOF) for molecular ion validation .
- Elemental analysis to ensure purity (>95%) .
Q. What precautions are necessary for handling and storage?
- Methodological Answer :
- Storage : Keep in airtight containers at 2–8°C, away from light and oxidizing agents (e.g., HNO₃, H₂O₂) .
- Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation of vapors. Spills should be neutralized with inert adsorbents (e.g., vermiculite) .
Q. How is single-crystal X-ray diffraction used to determine its structure?
- Methodological Answer : Crystallize the compound via slow evaporation (e.g., methanol/chloroform mixture). Collect diffraction data using a Mo-Kα source (λ = 0.71073 Å). Refine the structure using SHELXL (implemented in SHELX or WinGX suites) with anisotropic displacement parameters for non-H atoms. Validate using R-factor convergence (<0.05) .
Advanced Research Questions
Q. How can reaction yields be optimized for derivatives of this compound?
- Methodological Answer :
- Solvent selection : Use high-boiling solvents (e.g., DMF) to prolong reaction times without evaporation.
- Catalysis : Introduce phase-transfer catalysts (e.g., TBAB) for heterogeneous reactions.
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes vs. 5 hours) while maintaining yields >85% .
Q. What challenges arise in resolving crystallographic data for this compound, and how are they addressed?
- Methodological Answer : Common issues include:
- Twinned crystals : Use TWINABS in SHELXL for data integration and scaling.
- Disorder : Apply PART instructions to model disordered atoms (e.g., benzyl groups).
- High thermal motion : Refine with ISOR restraints for anisotropic displacement parameters .
Q. How can contradictory spectral or crystallographic data be analyzed?
- Methodological Answer :
- NMR discrepancies : Compare coupling constants (e.g., J = 8–10 Hz for coumarin protons) with literature .
- Crystallographic outliers : Check for missed symmetry (e.g., PLATON’s ADDSYM) or hydrogen bonding inconsistencies .
- Statistical validation : Use CCDC’s Mercury for Hirshfeld surface analysis to validate intermolecular interactions .
Q. What methodologies assess its ecotoxicological impact in aquatic environments?
- Methodological Answer :
- OECD Test 201 : Expose Daphnia magna to concentrations (0.1–10 mg/L) for 48 hours to determine LC₅₀.
- Algal growth inhibition : Use Pseudokirchneriella subcapitata under ISO 8692 conditions.
- QSAR modeling : Predict bioaccumulation factors using logP values (>3.0 indicates high risk) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
